molecular formula C13H16F3NO2 B1439253 4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline CAS No. 946740-50-7

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline

Cat. No. B1439253
M. Wt: 275.27 g/mol
InChI Key: HNPAGEFDEHNJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC1=CC=C (C=C1)OCC2OCCCC2 . The InChI key is IGOUSOFFSYKTMB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 275.27 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

1. Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines

  • Application Summary: This research focuses on the stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . These compounds are versatile building blocks with relevance for drug synthesis .
  • Methods of Application: The key step in the process is a cyclopropylcarbinyl cation rearrangement, which achieves the selective cleavage of the unactivated endocyclic cyclopropane C−C bond .
  • Results or Outcomes: The result is the production of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .

2. Synthesis of 2H-Pyrans

  • Methods of Application: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access to 2HPs .
  • Results or Outcomes: The review provides a comprehensive overview of recent advances in accessing 2HPs, either as simple and stable monocyclic structures or as part of fused polycyclic structures .

3. Proteomics Research

  • Application Summary: The compound “4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application: The specific methods of application in proteomics research are not provided .
  • Results or Outcomes: The specific results or outcomes obtained from the use of this compound in proteomics research are not provided .

4. Synthesis of 2H-Pyrans

  • Methods of Application: The review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access to 2HPs .
  • Results or Outcomes: The review provides a comprehensive overview of recent advances in accessing 2HPs, either as simple and stable monocyclic structures or as part of fused polycyclic structures .

5. Proteomics Research

  • Application Summary: The compound “4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application: The specific methods of application in proteomics research are not provided .
  • Results or Outcomes: The specific results or outcomes obtained from the use of this compound in proteomics research are not provided .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the GHS classification system . The associated hazard statements include H319, and the precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

4-(oxan-2-ylmethoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(17)4-5-12(11)19-8-10-3-1-2-6-18-10/h4-5,7,10H,1-3,6,8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPAGEFDEHNJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-2H-pyran-2-ylmethoxy)-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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